
Methyl 2-bromopentanoate
Overview
Description
Methyl 2-bromopentanoate (CAS No. 19129-92-1) is an organobromine ester with the molecular formula C₆H₁₁BrO₂. It is structurally characterized by a pentanoate backbone substituted with a bromine atom at the second carbon and a methyl ester group at the terminal carboxylate (Figure 1). This compound is primarily utilized in organic synthesis as an alkylating agent due to the electrophilic nature of the bromine atom, which facilitates nucleophilic substitution reactions. For example, it participates in Reformatsky-type reactions when treated with zinc and ethanol, followed by ketone addition and acid hydrolysis to yield substituted β-hydroxy esters .
Synonyms for this compound include:
- Pentanoic acid, 2-bromo-, methyl ester
- Methyl α-bromopentanoate
- Methyl 2-bromovalerate
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-bromopentanoate can be synthesized through the esterification of 2-bromopentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the bromination of pentanoic acid followed by esterification. The bromination step can be carried out using bromine or hydrobromic acid in the presence of a catalyst. The esterification step is similar to the laboratory method but scaled up for larger production volumes .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the second carbon undergoes substitution with nucleophiles, forming new carbon-heteroatom bonds. Reaction conditions and outcomes vary based on the nucleophile and solvent system:
Mechanistic Notes :
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Secondary carbon center favors SN₂ mechanisms under polar aprotic conditions (e.g., DMF) .
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Steric hindrance at the β-carbon limits competing elimination pathways .
Elimination Reactions
Under basic conditions, methyl 2-bromopentanoate undergoes dehydrohalogenation to form alkenes. The reaction is sensitive to base strength and temperature:
Base | Solvent | Temperature | Product | Major/Minor Ratio | Source |
---|---|---|---|---|---|
KOH (aq.) | Ethanol | Reflux | 2-Pentenoate | 85:15 (trans:cis) | |
DBU | DMSO | 80°C | 1,3-Pentadienoate | 70% isolated |
Key Findings :
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Microwave-assisted reactions reduce side products (e.g., alkyne formation) compared to traditional reflux .
Hydrolysis and Reduction
The ester group reacts under acidic/basic hydrolysis or reduction conditions:
Reaction Type | Reagents | Conditions | Product | Yield | Source |
---|---|---|---|---|---|
Acidic Hydrolysis | HCl (6M), H₂O | Reflux, 4 hrs | 2-Bromopentanoic acid | 82% | |
Basic Hydrolysis | NaOH (2M), H₂O | RT, 12 hrs | Sodium 2-bromopentanoate | 90% | |
Reduction | LiAlH₄, ether | 0°C → RT | 2-Bromopentan-1-ol | 75% |
Notable Observations :
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Hydrolysis rates increase with electron-withdrawing effects of the bromine atom.
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Reduction selectively targets the ester carbonyl without affecting the C–Br bond.
Comparative Reactivity
A comparison with similar bromoesters highlights its unique reactivity profile:
Compound | Reactivity with OH⁻ (SN₂) | Predominant Pathway | Industrial Use |
---|---|---|---|
This compound | High (k = 0.45 M⁻¹s⁻¹) | Substitution > Elimination | Drug intermediates |
Methyl 4-bromopentanoate | Moderate (k = 0.18 M⁻¹s⁻¹) | Elimination > Substitution | Plasticizers |
Ethyl 2-bromobutyrate | Low (k = 0.07 M⁻¹s⁻¹) | Elimination | Fragrance synthesis |
Rate constants (k) derived from pseudo-first-order kinetics in ethanol/water (1:1) at 25°C.
Mechanistic Insights
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SN₂ Pathway : Backside attack by nucleophiles (e.g., phenoxide ions) proceeds with inversion, confirmed by deuterium-labeling studies .
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Elimination : Follows E2 mechanism, with base abstracting a β-hydrogen anti-periplanar to the Br atom .
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Steric Effects : Bulkier nucleophiles (e.g., tert-butoxide) favor elimination over substitution .
Scientific Research Applications
Organic Synthesis
Role as a Building Block:
Methyl 2-bromopentanoate is primarily used as a building block in organic synthesis. It can introduce bromine and ester functionalities into more complex molecules, facilitating the creation of various organic compounds. Its reactivity enables it to undergo nucleophilic substitution and elimination reactions, which are essential for constructing diverse molecular architectures.
Chemical Reactions:
- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles (e.g., amines, alcohols), leading to the formation of substituted pentanoates.
- Elimination Reactions: Under strong basic conditions, this compound can undergo dehydrohalogenation to form alkenes, expanding its utility in synthetic pathways.
Medicinal Chemistry
Synthesis of Pharmaceutical Intermediates:
In medicinal chemistry, this compound is utilized to synthesize pharmaceutical intermediates and active compounds. Its ability to introduce bromine into molecular frameworks is particularly useful for developing bioactive molecules with potential therapeutic effects.
Case Studies:
- Research has demonstrated its application in synthesizing derivatives of salicylic acid, which exhibit antifungal activity. These derivatives are formed through reactions involving this compound as a key intermediate .
Biological Studies
Enzyme-Catalyzed Reactions:
this compound serves as a probe in biological studies to investigate enzyme-catalyzed reactions involving ester and bromine groups. Its reactivity profile allows researchers to explore mechanisms of action for various enzymes, providing insights into metabolic pathways and biochemical processes.
Interaction Studies:
Studies have focused on its interactions with nucleophiles and electrophiles, contributing to a better understanding of its behavior in biological systems. However, specific data on biological interactions remain limited, indicating an area for further research.
Industrial Applications
Production of Specialty Chemicals:
In industrial settings, this compound is employed in the production of specialty chemicals and agrochemicals. Its versatility allows for the modification of functional groups in larger-scale chemical processes, making it an essential reagent in industrial chemistry.
Safety Considerations:
Due to its hazardous nature—causing skin irritation and respiratory issues—it is crucial to handle this compound with care in both laboratory and industrial environments.
Mechanism of Action
The mechanism of action of methyl 2-bromopentanoate involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The ester group can also participate in hydrolysis reactions, breaking down into the corresponding acid and alcohol .
Comparison with Similar Compounds
This section compares Methyl 2-bromopentanoate with structurally analogous esters, focusing on physical properties, reactivity, and applications.
Structural and Physical Properties
Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
This compound | 19129-92-1 | C₆H₁₁BrO₂ | ~195.06 | Bromine at C2, methyl ester at C1 |
Methyl 2-methylpentanoate | 2177-77-7 | C₇H₁₄O₂ | ~130.18 | Methyl group at C2, methyl ester at C1 |
Methyl butanoate | 623-42-7 | C₅H₁₀O₂ | ~102.13 | Straight-chain butanoate ester |
Key Observations :
- The bromine substituent in this compound significantly increases its molecular weight compared to non-halogenated analogs like Methyl 2-methylpentanoate.
- Bromine’s electronegativity enhances the compound’s polarity, likely resulting in a higher boiling point and lower solubility in nonpolar solvents compared to its methyl-substituted counterpart.
Key Observations :
- This compound’s reactivity is dominated by the C-Br bond, making it a versatile intermediate in forming carbon-carbon bonds.
- Non-halogenated esters (e.g., Methyl 2-methylpentanoate) lack this reactivity and are instead valued for their stability and sensory properties.
Key Observations :
- This compound’s safety profile is less documented than simpler esters, necessitating caution in laboratory use.
Biological Activity
Methyl 2-bromopentanoate (C₆H₁₁BrO₂) is an organic compound classified as a bromoalkanoate ester. It exhibits significant biological activity, making it a subject of interest in various fields of research, particularly in organic synthesis and medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
This compound is characterized by a five-carbon chain with a bromine atom attached to the second carbon. It is typically a colorless to pale yellow liquid with a sharp odor, soluble in organic solvents and having a density greater than water . The molecular structure can be represented as follows:
- Molecular Formula : C₆H₁₁BrO₂
- Molecular Weight : 195.05 g/mol
- CAS Number : 19129-92-1
Synthesis Methods
Several synthetic routes exist for producing this compound, including:
- Nucleophilic Substitution Reactions : Utilizing alkyl halides and alcohols.
- Bromination of Pentanoic Acid Derivatives : This method allows for the selective introduction of bromine at the desired position.
These methods provide flexibility in terms of scale and purity, which are important for both academic and industrial applications.
This compound primarily exhibits its biological activity through its reactivity as an electrophile. It can undergo nucleophilic substitution reactions with various biological nucleophiles, such as amino acids and proteins, leading to potential modifications that may affect biological functions.
Case Studies and Research Findings
- Alkylation Reactions : Research indicates that this compound can effectively alkylate phenolic and amine groups in biomolecules, which is crucial for synthesizing pharmaceuticals .
- Antimicrobial Activity : A study evaluated the compound's efficacy against various bacterial strains, demonstrating moderate antibacterial properties. The mechanism was attributed to its ability to disrupt bacterial cell membranes through alkylation processes .
- Enzyme Inhibition : Another investigation focused on the compound's role as an enzyme inhibitor. This compound was found to inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in drug development .
Comparative Analysis with Related Compounds
The following table compares this compound with similar compounds, highlighting key features relevant to their biological activities:
Compound | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
This compound | C₆H₁₁BrO₂ | Five-carbon chain; versatile reagent | Moderate antibacterial activity |
Methyl 2-bromoacetate | C₃H₅BrO₂ | Two-carbon chain; commonly used in alkylation | Stronger alkylating agent |
Ethyl 2-bromobutanoate | C₄H₇BrO₂ | Four-carbon chain; used in similar reactions | Variable antibacterial properties |
Methyl 3-bromobutanoate | C₄H₇BrO₂ | Bromine at third position; different reactivity | Limited biological studies |
This comparison illustrates how this compound is unique due to its five-carbon structure while retaining functional characteristics common to halogenated esters.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-bromopentanoate, and how can reaction conditions be systematically optimized?
this compound is typically synthesized via esterification of 2-bromopentanoic acid with methanol under acid catalysis. Optimization involves adjusting molar ratios (e.g., 1:3 molar ratio of acid to methanol), temperature (reflux at 60–80°C), and catalyst concentration (e.g., 1–5% H₂SO₄). Monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) ensures completion . For improved yields, solvent polarity (e.g., toluene vs. dichloromethane) and inert atmospheres (N₂ or Ar) should be tested to minimize side reactions like hydrolysis.
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., bromine-induced deshielding at C2, ester carbonyl signal at ~170 ppm).
- IR Spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and C-Br vibration (~600 cm⁻¹).
- GC-MS : Quantifies purity and identifies degradation products (e.g., elimination to form alkenes).
- Elemental Analysis : Validates bromine content (~30.5% Br theoretical). For reaction intermediates (e.g., Grignard or Reformatsky adducts), derivatization or quenching protocols may be required .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors (irritant to respiratory tract).
- Storage : Inert, airtight containers away from moisture and bases to prevent hydrolysis.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. OSHA guidelines mandate regular medical surveillance for chronic exposure risks, including liver function tests .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the reactivity of this compound in cross-coupling reactions?
Discrepancies in Suzuki or Negishi coupling yields often stem from competing elimination pathways. To address this:
- Systematic Screening : Vary catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)), bases (K₂CO₃ vs. CsF), and solvents (THF vs. DMF).
- Kinetic Studies : Use in-situ FTIR or calorimetry to track intermediate formation (e.g., oxidative addition vs. β-hydride elimination).
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies for bromine vs. ester group reactivity .
Q. What experimental strategies mitigate regioselectivity challenges in nucleophilic substitutions involving this compound?
Q. How should kinetic studies be designed to elucidate reaction mechanisms of this compound under catalytic conditions?
- Variable-Time NMR : Monitor substrate depletion and product formation at controlled intervals.
- Arrhenius Analysis : Measure rate constants (k) at 3–5 temperatures to calculate activation energy (Eₐ).
- Isotopic Labeling : Use deuterated solvents (CD₃OD) or ¹³C-labeled esters to track bond cleavage. For photoredox or enzymatic catalysis, in-situ EPR or stopped-flow spectroscopy may capture transient intermediates .
Q. Methodological Frameworks
Q. What statistical methods validate reproducibility in this compound-based syntheses?
- Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., temperature, catalyst loading).
- Control Charts : Track batch-to-batch consistency in purity (GC area%) and yield.
- Error Analysis : Calculate standard deviations across triplicate runs and apply t-tests for significance (p < 0.05) .
Q. How can computational tools predict the behavior of this compound in novel reaction environments?
Properties
IUPAC Name |
methyl 2-bromopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-3-4-5(7)6(8)9-2/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMWQSVSOGNGPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336218 | |
Record name | methyl 2-bromopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19129-92-1 | |
Record name | methyl 2-bromopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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